3-Bromo-4-methoxybenzoyl chloride
Overview
Description
3-Bromo-4-methoxybenzoyl chloride is an organic compound with the molecular weight of 249.49 . It contains a benzoyl chloride functional group.
Synthesis Analysis
3-Bromo-4-methoxybenzoyl chloride can be synthesized from 3-Bromobenzoic acid . Another method involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-methoxybenzoyl chloride is C8H6BrClO2 . The InChI key is UAAQIUYOLQEKLN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-4-methoxybenzoyl chloride can be used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole and (4-benzhydryl-1,4-diazepan-1-yl) (3-bromophenyl)methanone . It is also an intermediate in the synthesis of (3-Bromo-4-hydroxyphenyl) (2-ethyl-3-benzofuranyl)-methanone .Physical And Chemical Properties Analysis
3-Bromo-4-methoxybenzoyl chloride is a solid, semi-solid, liquid, or lump substance . The storage temperature is room temperature under an inert atmosphere .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
3-Bromo-4-methoxybenzoyl chloride has shown potential in the development of photosensitizers for photodynamic therapy. A study synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which demonstrated good fluorescence properties and high singlet oxygen quantum yield. These characteristics make it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Compounds
The compound plays a role in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, contributing to the development of new chemical entities with potential pharmaceutical applications (Yüksek et al., 2008).
Solvolysis Studies
Research on solvolysis of different benzoyl halides, including 4-methoxybenzoyl chloride, has been conducted to understand their reactivity in water/oil microemulsions. These studies are crucial for understanding the chemical behavior of these compounds under different conditions, which can be applied in various chemical synthesis processes (Fernández, García‐Río, Godoy, & Leis, 2003).
Fluorescent Derivatization Reagents
3-Bromo-4-methoxybenzoyl chloride has been used in the preparation of fluorescent derivatization reagents. These reagents are employed in analytical chemistry, particularly in chromatography, for the detection and quantification of various substances (Tsuruta & Kohashi, 1987).
Antitumor Activity
In the field of medicinal chemistry, derivatives of 3-Bromo-4-methoxybenzoyl chloride have been synthesized and evaluated for their antitumor activities. For example, novel hetero annulated carbazoles showing selective growth inhibition on certain cancer cell lines were developed using this compound (Murali, Sparkes, & Prasad, 2017).
Antimicrobial Applications
Some studies have focused on the synthesis of compounds using 3-Bromo-4-methoxybenzoyl chloride that exhibit antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, contributing to the search for new antibacterial and antifungal agents (Koran et al., 2013)
Safety And Hazards
3-Bromo-4-methoxybenzoyl chloride is classified as dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
properties
IUPAC Name |
3-bromo-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAQIUYOLQEKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377795 | |
Record name | 3-bromo-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzoyl chloride | |
CAS RN |
81324-61-0 | |
Record name | 3-bromo-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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